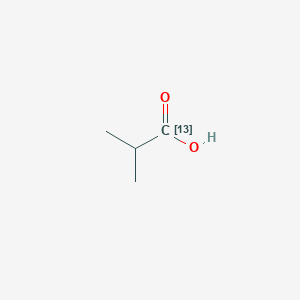

2-methyl(113C)propanoic acid

Description

Significance of Stable Isotope Labeling in Mechanistic and Pathway Elucidation Studies

Stable isotope labeling is a foundational technique in modern science for unraveling the step-by-step sequences of reactions (mechanisms) and the complex networks of biochemical conversions (pathways). symeres.comacs.org By introducing a compound labeled with a stable isotope, such as ¹³C, deuterium (B1214612) (²H), or ¹⁵N, into a system, researchers can follow the journey of the labeled atoms. diagnosticsworldnews.comsymeres.com

This approach offers several key advantages:

Pathway Discovery: Tracing the labeled atoms allows for the identification of previously unknown metabolic routes and novel metabolites. nih.gov

Metabolic Flux Analysis: It enables the quantification of the rate at which molecules move through a particular metabolic pathway, providing a dynamic view of cellular activity. nih.govnih.gov

Mechanistic Insights: In chemistry, labeling can pinpoint which bonds are broken and formed during a reaction, providing definitive evidence for a proposed mechanism. symeres.com

Source Determination: It helps to identify the precursor molecules that contribute to the synthesis of a specific product. pnas.org

The combination of stable isotope labeling with high-resolution analytical methods has become indispensable in fields ranging from drug metabolism and metabolomics to environmental science. symeres.comacs.org It provides a level of detail that is often impossible to achieve with unlabeled compounds alone. diagnosticsworldnews.comnih.gov

The Distinctive Role of 2-methyl(113C)propanoic Acid as a Tracer Molecule in Advanced Chemical and Biochemical Investigations

The specific placement of the ¹³C label on a methyl group in 2-methyl(¹³C)propanoic acid makes it a precise tool for specific research questions. As an isomer of butyric acid, isobutyric acid and its derivatives are involved in the metabolism of branched-chain amino acids (BCAAs) like valine. pnas.org

Detailed Research Applications:

In a notable study investigating the metabolic by-products of Chinese Hamster Ovary (CHO) cells, which are widely used in the production of biopharmaceuticals, stable isotope tracing was employed to map carbon flows. pnas.org Researchers used universally ¹³C-labeled amino acids, including valine, to track their breakdown. The study identified isobutyric acid as a metabolic by-product derived from valine. pnas.org The isobutyryl-CoA intermediate in the valine breakdown pathway is the direct precursor to isobutyric acid. pnas.org Using a tracer like 2-methyl(¹³C)propanoic acid in similar cell culture studies would allow for precise tracking of valine metabolism and the rate of isobutyric acid formation and secretion.

Furthermore, the metabolism of short-chain fatty acids is crucial for gut health and host-microbiota interactions. biorxiv.orgcreative-proteomics.com Studies have used ¹³C-labeled butyrate (B1204436) to demonstrate that it serves as a carbon source for histone acetylation in gut epithelial cells, linking microbial fermentation of fiber to host epigenetics. biorxiv.org While this research focused on butyrate, a similar experimental design using 2-methyl(¹³C)propanoic acid could elucidate the specific metabolic fate of isobutyric acid produced by the gut microbiota and its potential roles in cellular processes.

The use of ¹³C-labeled precursors is also fundamental in NMR studies for determining the structure of large proteins. isotope.com While not a direct application of the acid itself, precursors like ¹³C-labeled α-ketoisobutyric acid are used to introduce ¹³C-labeled valine into proteins, highlighting the importance of this carbon skeleton in structural biology. isotope.com

Below is a table summarizing the properties of the parent compound, 2-methylpropanoic acid.

| Property | Value |

| IUPAC Name | 2-Methylpropanoic acid |

| Common Name | Isobutyric acid |

| Chemical Formula | C₄H₈O₂ |

| Molar Mass | 88.11 g/mol |

| Boiling Point | 153-155 °C |

| Melting Point | -47 °C |

| Density | 0.95 g/mL at 25 °C |

| Data sourced from references wikipedia.orgsigmaaldrich.comnist.gov |

The table below details the isotopologue of interest for this article.

| Compound Name | Formula | Isotopic Purity | Mass Shift |

| Isobutyric acid-1-¹³C | CH₃CH(CH₃)¹³CO₂H | 99 atom % ¹³C | M+1 |

| Data sourced from reference sigmaaldrich.com |

By providing a distinct and traceable signal, 2-methyl(¹³C)propanoic acid stands as a powerful molecule for scientists to precisely follow the path of isobutyrate in the complex machinery of life.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl(113C)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-3(2)4(5)6/h3H,1-2H3,(H,5,6)/i4+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNPFQTWMSNSAP-AZXPZELESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[13C](=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20482006 | |

| Record name | Isobutyric acid-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6228-78-0 | |

| Record name | Isobutyric acid-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6228-78-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Isotopic Enrichment Strategies for 2 Methyl 113c Propanoic Acid

Precursor Selection and Strategic Incorporation of the ¹³C Isotope

The successful synthesis of a specifically labeled compound hinges on the selection of an appropriate isotopically enriched precursor and a synthetic route that ensures the label is placed in the desired position. For 2-methyl(¹³C)propanoic acid, where the label is on a methyl group, the strategy must involve a precursor that either is, or can be converted into, a ¹³C-labeled methyl group.

Common strategies for carbon isotope labeling often utilize universally available C1 sources like carbon dioxide ([¹³C]CO₂). researchgate.net However, carboxylation reactions, such as those involving Grignard reagents or modern palladium-catalyzed methods, typically install the labeled carbon as a carboxylic acid group. acs.orgacs.org This would result in [1-¹³C]-2-methylpropanoic acid, not the desired methyl-labeled isomer. Therefore, a different set of precursors is required.

The primary precursors for introducing a labeled methyl group are ¹³C-enriched methylating agents. The most common and effective of these is [¹³C]methyl iodide (¹³CH₃I). This reagent can be used in various nucleophilic substitution and coupling reactions to build the carbon skeleton with the isotopic label in the intended methyl position.

Alternative, bio-inspired strategies might consider precursors used in cellular systems. For instance, in the biosynthesis of branched-chain amino acids like valine, which shares a structural similarity with 2-methylpropanoic acid, labeled precursors such as [3-¹³C]pyruvate or [2-¹³C-methyl]acetolactate are employed. copernicus.orgcopernicus.org These can be enzymatically converted into molecules containing a labeled isopropyl group. copernicus.org While primarily used in cell-free protein synthesis, these precursors highlight the importance of starting materials that already contain the labeled branched-chain motif.

The table below summarizes the key precursors and their strategic relevance for synthesizing 2-methyl(¹³C)propanoic acid.

Table 1: Precursor Selection for ¹³C-Methyl Labeling

| Precursor | Formula | Labeling Strategy | Suitability for Methyl Labeling |

|---|---|---|---|

| [¹³C]Methyl Iodide | ¹³CH₃I | Direct alkylation using a labeled methyl group. | High: The most direct method for introducing a ¹³C-labeled methyl group in a chemical synthesis. |

| [¹³C]Carbon Dioxide | ¹³CO₂ | Carboxylation of an organometallic reagent. | Low: Labels the carboxylic acid group (C1), not the methyl group. acs.org |

For a robust and high-yielding chemical synthesis, [¹³C]methyl iodide stands out as the most practical and strategically sound precursor.

Optimized Chemical Synthesis Routes to 2-methyl(¹³C)propanoic Acid

Several synthetic routes can be adapted to produce 2-methyl(¹³C)propanoic acid. An optimized and reliable approach is the malonic ester synthesis, which allows for the sequential introduction of alkyl groups to form the desired carbon backbone. This method provides excellent control over the position of the isotopic label.

The synthesis proceeds in four main stages:

First Alkylation: A standard (unlabeled) methyl group is added to diethyl malonate.

Second Alkylation: The ¹³C-labeled methyl group is introduced using [¹³C]methyl iodide.

Saponification: The resulting diester is hydrolyzed to a dicarboxylic acid.

Decarboxylation: The malonic acid derivative is heated to eliminate CO₂ and yield the final product.

The steps of this optimized route are detailed in the table below.

Table 2: Synthetic Route via Malonic Ester Synthesis

| Step | Reactants | Reagents | Product | Purpose |

|---|---|---|---|---|

| 1 | Diethyl malonate | 1. Sodium ethoxide (NaOEt) 2. Methyl iodide (CH₃I) | Diethyl methylmalonate | Introduction of the first (unlabeled) methyl group. |

| 2 | Diethyl methylmalonate | 1. Sodium ethoxide (NaOEt) 2. [¹³C]Methyl iodide (¹³CH₃I) | Diethyl methyl(methyl-¹³C)malonate | Strategic incorporation of the ¹³C isotope via the second methylation. |

| 3 | Diethyl methyl(methyl-¹³C)malonate | 1. Sodium hydroxide (B78521) (NaOH), H₂O 2. HCl (aq) | Methyl(methyl-¹³C)malonic acid | Hydrolysis of the ester groups to form the dicarboxylic acid intermediate. |

This route is highly efficient and ensures that the ¹³C label is located specifically on one of the two methyl groups attached to the α-carbon of the propanoic acid chain. The use of common reagents and well-established reaction conditions makes this a robust and reproducible method.

Analytical Verification of Isotopic Purity and Specific Labeling Position

After synthesis, it is imperative to verify the chemical identity, isotopic purity, and the exact position of the ¹³C label within the molecule. The two primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov

Mass Spectrometry (MS): MS is used to confirm the molecular weight and determine the isotopic enrichment. The unlabeled 2-methylpropanoic acid has a molecular weight of approximately 88.11 g/mol . The incorporation of a single ¹³C atom in place of a ¹²C atom increases the mass by one unit. By analyzing the mass isotopologue distribution (MDV), one can quantify the percentage of the labeled (M+1) species relative to the unlabeled (M+0) species. nih.gov This ratio directly corresponds to the isotopic purity of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguously confirming the specific location of the isotopic label.

¹H NMR: In the proton NMR spectrum, the protons attached to the ¹³C-labeled methyl group will exhibit splitting due to one-bond coupling with the ¹³C nucleus (¹JC-H), which is typically around 125-130 Hz. This will cause the signal for these protons to appear as a doublet, in addition to the standard splitting from the adjacent C-H proton. The unlabeled methyl group will not show this large ¹³C coupling.

¹³C NMR: The carbon NMR spectrum provides direct evidence of the labeling position. The signal corresponding to the enriched methyl carbon will be exceptionally intense compared to the signals of the natural abundance ¹³C atoms in the molecule. The chemical shift of this signal confirms its identity as a methyl carbon.

The combination of these techniques provides comprehensive verification of the synthesis.

Table 3: Expected Analytical Data for 2-methyl(¹³C)propanoic Acid

| Technique | Parameter | Expected Observation for Labeled Compound | Interpretation |

|---|---|---|---|

| Mass Spec. | Molecular Ion Peak | Presence of a significant M+1 peak (m/z ≈ 89) alongside the M+0 peak (m/z ≈ 88). | Confirms successful incorporation of one ¹³C atom. The relative intensity of M+1 to M+0 indicates isotopic purity. |

| ¹H NMR | Labeled CH₃ Signal | A doublet with a large coupling constant (¹JC-H ≈ 125 Hz). | Unambiguously confirms that the protons are attached to a ¹³C atom, thus locating the label on the methyl group. |

| ¹³C NMR | Labeled ¹³C Signal | A highly intense signal at the chemical shift corresponding to the methyl carbon (approx. 18-20 ppm). | Confirms the position of the ¹³C label and provides a qualitative measure of enrichment. |

Advanced Spectroscopic and Chromatographic Characterization of 2 Methyl 113c Propanoic Acid in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for ¹³C Isotopomer Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the structure of organic molecules and is indispensable for confirming the position of isotopic labels.

In the ¹H NMR spectrum of unlabeled 2-methylpropanoic acid, three distinct signals are observed, corresponding to the different proton environments in the molecule. docbrown.info The six equivalent methyl (CH₃) protons appear as a doublet, the single methine (CH) proton appears as a septet, and the carboxylic acid (COOH) proton appears as a singlet. docbrown.info The integrated signal intensities follow a 6:1:1 ratio, confirming the number of protons in each environment. docbrown.info

When a ¹³C isotope is introduced, for instance at the C2 position in 2-methyl(¹³C)propanoic acid, the ¹H NMR spectrum exhibits additional complexity. The most significant feature is the appearance of ¹³C satellite peaks flanking the main proton signals of the hydrogens attached to or near the labeled carbon. acs.org This phenomenon arises from spin-spin coupling between the ¹H nucleus and the ¹³C nucleus (which has a spin I=1/2, unlike the NMR-inactive ¹²C). For protons directly bonded to the ¹³C-labeled carbon, this results in a large one-bond coupling constant (¹JC-H), splitting the proton signal into a doublet. Protons two or three bonds away will show smaller long-range couplings (²JC-H, ³JC-H), which can also be measured to provide detailed structural information. acs.orgnih.gov The presence and specific splitting pattern of these satellite peaks provide unambiguous confirmation of the location of the isotopic label.

Table 1: Representative ¹H NMR Spectral Data for 2-methylpropanoic acid

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J) | Notes |

|---|---|---|---|---|

| (CH₃)₂ | ~1.05 - 1.16 | Doublet | ~7 Hz | Signal is split by the adjacent CH proton. docbrown.infobmrb.io |

| CH | ~2.37 - 2.5 | Septet | ~7 Hz | Signal is split by the six equivalent protons of the two methyl groups. docbrown.infobmrb.io |

| COOH | ~11.7 - 12.0 | Singlet | N/A | This proton typically does not show coupling to other protons. docbrown.info |

¹³C NMR spectroscopy directly observes the carbon backbone of a molecule, making it the definitive method for confirming isotopic enrichment. In a standard proton-decoupled ¹³C NMR spectrum of unlabeled 2-methylpropanoic acid, three distinct signals appear, corresponding to the three unique carbon environments. docbrown.info The two methyl carbons are equivalent due to molecular symmetry and thus produce a single signal. docbrown.info The methine carbon and the carboxyl carbon each produce their own distinct signals. docbrown.infonih.gov

The chemical shift (δ) of each carbon is influenced by its electronic environment; carbons closer to the electronegative oxygen atoms of the carboxyl group are "deshielded" and appear at a higher chemical shift (downfield). weebly.comoregonstate.edu Therefore, the carboxyl carbon has the highest chemical shift, followed by the methine carbon, and finally the methyl carbons. docbrown.info The introduction of a ¹³C label at a specific position, such as the carboxyl group, will dramatically increase the intensity of the signal at that specific chemical shift, providing direct evidence of isotopic incorporation. docbrown.info

Furthermore, in proton-coupled ¹³C NMR spectra, the signals are split by the attached protons according to the n+1 rule, and the magnitude of the splitting (the coupling constant, J) provides additional structural verification. One-bond carbon-proton coupling constants (¹JC-H) are typically large (125-160 Hz for sp² and sp³ carbons), while two- and three-bond couplings are smaller. netlify.app Analysis of these couplings can confirm the position of the label relative to the hydrogen atoms in the molecule.

Table 2: Typical ¹³C NMR Chemical Shifts for 2-methylpropanoic Acid

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| Carboxyl (C=O) | ~184-191 |

| Methine (CH) | ~34-40 |

| Methyl (CH₃) | ~19-22 |

Mass Spectrometry (MS) for Precision Isotopic Tracing and Metabolite Profiling

Mass spectrometry (MS) is a highly sensitive technique used to measure the mass-to-charge ratio (m/z) of ions. It is a cornerstone for quantitative analysis in isotope tracing studies, allowing researchers to determine the extent of isotopic labeling in various metabolites. google.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds, including short-chain fatty acids like 2-methylpropanoic acid. nih.govshimadzu.com For analysis, non-volatile compounds are often chemically modified through derivatization to increase their volatility and improve their chromatographic properties. nih.gov

In a typical ¹³C labeling study, a biological sample is processed, and the metabolites are extracted and derivatized. shimadzu.com The derivatized sample is then injected into the GC, where individual compounds are separated based on their boiling points and interactions with the column's stationary phase. researchgate.net As each compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (commonly by electron impact, EI) and fragmented. shimadzu.comnih.gov The mass spectrometer then separates and detects these fragments based on their m/z ratios.

The incorporation of ¹³C from a labeled tracer like 2-methyl(¹¹³C)propanoic acid into downstream metabolites results in an increase in their molecular weight. For each ¹³C atom incorporated, the mass of the molecule and its fragments increases by one mass unit. google.com By analyzing the mass isotopomer distribution (the relative abundance of molecules with different numbers of ¹³C atoms), the level of isotopic enrichment can be accurately quantified. shimadzu.comresearchgate.net This quantitative data is crucial for calculating metabolic fluxes and understanding pathway dynamics. mdpi.com

For studies requiring exceptionally high precision in isotope ratio measurements, Isotope-Ratio Mass Spectrometry (IRMS) is the preferred method. researchgate.net Often coupled with a gas chromatograph and a combustion interface (GC-C-IRMS), this technique can determine ¹³C enrichment with much greater accuracy than conventional GC-MS. nih.gov

In GC-C-IRMS, the compounds eluting from the GC column are quantitatively combusted to CO₂ gas before entering the mass spectrometer. researchgate.netnih.gov The IRMS then measures the ratio of ¹³CO₂ (m/z 45) to ¹²CO₂ (m/z 44) with very high precision. researchgate.net This allows for the detection of very small changes in ¹³C abundance.

This high precision makes IRMS particularly valuable for metabolic flux analysis (MFA), especially in systems where the isotopic enrichment is low. nih.gov By using low-enrichment tracers (e.g., 1% [1-¹³C]glucose), researchers can conduct experiments on a larger scale where the cost of highly enriched substrates would be prohibitive. nih.gov The precise flux values obtained from IRMS data provide a detailed quantitative picture of the metabolic network's operation. nih.govnih.gov

Ancillary Chromatographic Techniques (e.g., HPLC) in Purity and Isotopic Analysis

While GC-MS and NMR are primary tools for isotopic analysis, other chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), play a critical supporting role. selcia.comiiarjournals.org HPLC is used for the analysis of non-volatile, polar, or thermally unstable compounds that are not amenable to GC analysis without derivatization. researchgate.netpensoft.net

In the context of 2-methyl(¹¹³C)propanoic acid characterization, HPLC is frequently used for two main purposes: purity assessment and sample preparation. A Certificate of Analysis for a labeled compound will often include HPLC data to confirm its chemical purity, ensuring that the observed signals in other analyses are not from contaminants. selcia.comsigmaaldrich.com

Furthermore, HPLC is an essential tool for separating complex biological mixtures prior to mass spectrometry. researchgate.netunimi.it Liquid chromatography can be directly coupled to a mass spectrometer (LC-MS), allowing for the analysis of a wide range of metabolites, including amino acids and organic acids, from a single sample. acs.orgacs.org This approach is fundamental to quantitative metabolomics, where researchers aim to measure the concentrations and isotopic enrichment of dozens or even hundreds of metabolites simultaneously to gain a systems-level view of metabolism. acs.org The separation achieved by HPLC is critical to prevent co-elution, where multiple compounds enter the mass spectrometer at the same time, which can complicate data interpretation and lead to measurement errors. d-nb.info

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Synonym(s) | Formula |

|---|---|---|

| 2-methyl(113C)propanoic acid | ¹³C-Isobutyric acid | C₃¹³CH₈O₂ |

| 2-methylpropanoic acid | Isobutyric acid, Isobutanoic acid | C₄H₈O₂ |

| Acetic acid | C₂H₄O₂ | |

| Amino acids | Variable | |

| Carbon dioxide | CO₂ | |

| Chloroform | CHCl₃ | |

| Deuterated chloroform | CDCl₃ | |

| Glucose | C₆H₁₂O₆ | |

| Glutamic acid | C₅H₉NO₄ | |

| Isoleucine | C₆H₁₃NO₂ | |

| Methane | CH₄ | |

| Methanol | CH₃OH | |

| Propanoic acid | Propionic acid | C₃H₆O₂ |

| Pyruvic acid | C₃H₄O₃ | |

| Sodium pyruvate (B1213749) | C₃H₃NaO₃ |

Applications of 2 Methyl 113c Propanoic Acid in Unraveling Complex Biological Pathways

Tracing Carbon Atom Flux and Metabolic Flux Analysis in Biochemical Networks

Stable isotope-based metabolic flux analysis is a cornerstone technique for understanding the intricate network of biochemical reactions within a cell. By introducing a substrate labeled with a stable isotope like 13C, researchers can follow the distribution of the labeled atoms through various metabolic pathways. 2-methyl(113C)propanoic acid is particularly valuable in this context. When introduced to a biological system, the 13C-labeled methyl group can be tracked as it is incorporated into various metabolites.

This technique has been instrumental in studies of propionic acidemia, an inborn error of metabolism where the body is unable to process certain proteins and fats correctly. nih.govnih.gov In such studies, researchers use labeled compounds to trace the metabolic fate of propionyl-CoA, a key intermediate that accumulates in this condition. nih.gov By analyzing the isotopic enrichment in downstream metabolites, scientists can quantify the flux through different pathways, revealing how cells adapt to the metabolic block and identifying potential therapeutic targets. For instance, studies have shown that in propionic acidemia, the accumulated propionyl-CoA can be shunted into alternative pathways, such as the synthesis of 2-methylcitrate. researchgate.net

Metabolic flux analysis using labeled propionate (B1217596) has also been applied to understand the metabolism of various microorganisms. researchgate.net For example, in Propionibacterium freudenreichii, a bacterium used in the production of propionic acid and vitamin B12, labeled substrates help to delineate the carbon flow through the intricate network of fermentation pathways. researchgate.net This knowledge is crucial for optimizing industrial fermentation processes.

Elucidation of Microbial Metabolism and Fermentation Pathways

Microorganisms exhibit a remarkable diversity of metabolic capabilities, many of which are of significant industrial and medical importance. This compound and other labeled propionate derivatives are invaluable for dissecting these complex microbial pathways.

Investigation of the 2-Methylcitric Acid Cycle and Propionate Catabolism

The 2-methylcitric acid cycle is a key pathway for the breakdown of propionate in many bacteria and fungi. researchgate.netnih.govwikipedia.org This cycle converts toxic propionyl-CoA into less harmful intermediates, pyruvate (B1213749) and succinate, which can then enter central metabolism. researchgate.netwikipedia.org The use of 13C-labeled propionate allows for the direct observation of this pathway in action. By tracking the incorporation of the 13C label into the intermediates of the 2-methylcitric acid cycle, such as 2-methylcitrate, 2-methyl-cis-aconitate, and 2-methylisocitrate, researchers can confirm the activity of this pathway and study its regulation. researchgate.netnih.gov

This approach has been critical in understanding how various microorganisms, from the soil bacterium Shewanella oneidensis to the pathogenic parasite Toxoplasma gondii, metabolize propionate. researchgate.netnih.gov In Toxoplasma gondii, for instance, studies with labeled precursors have revealed that the 2-methylcitric acid cycle is split between the mitochondrion and the cytosol, highlighting the complex subcellular organization of metabolic pathways in this organism. nih.gov

Insights into Microbially Mediated Biosynthetic Processes

Beyond catabolism, microorganisms utilize propionate and its derivatives as building blocks for the synthesis of a wide array of complex natural products. Isotopic labeling with this compound is a powerful strategy to trace the origin of carbon atoms in these biosynthetic pathways.

By feeding microorganisms with 13C-labeled propionate and analyzing the resulting natural products using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, researchers can pinpoint which carbon atoms in the final molecule are derived from the propionate precursor. This information is crucial for elucidating the intricate enzymatic steps involved in the biosynthesis of medicinally important compounds, such as antibiotics and antifungal agents. dtu.dk

Contributions to the Understanding of Intermediary Metabolism and Energy Production Pathways

Intermediary metabolism encompasses the vast network of reactions that convert nutrients into energy and cellular components. Propionate metabolism is intricately linked to central metabolic pathways like the citric acid cycle. The introduction of this compound allows for the investigation of these connections.

The accumulation of propionyl-CoA and its derivative, 2-methylcitrate, can have significant impacts on central energy metabolism. nih.gov For example, 2-methylcitrate has been shown to inhibit several key enzymes of the citric acid cycle, including citrate (B86180) synthase and aconitase. nih.gov By using labeled propionate, researchers can quantify the production of 2-methylcitrate and correlate it with changes in the flux through the citric acid cycle, providing insights into the metabolic dysregulation observed in conditions like propionic acidemia. nih.govresearchgate.net

De Novo Biosynthesis Studies and Identification of Labeled Intermediates

De novo biosynthesis refers to the synthesis of complex molecules from simple precursors. dtu.dkaocs.org Isotopic labeling is an indispensable tool in these studies. When this compound is supplied to a biological system, the 13C label is incorporated into various downstream metabolites through a series of enzymatic reactions.

The identification of these labeled intermediates is key to reconstructing the biosynthetic pathway. By using techniques such as NMR and mass spectrometry to analyze cell extracts at different time points after the introduction of the labeled substrate, researchers can identify the series of molecules that become progressively labeled. This "snapshot" approach allows for the piecing together of the entire biosynthetic puzzle, from the initial precursor to the final product. This methodology is fundamental to the discovery and characterization of novel metabolic pathways in a wide range of organisms. aocs.org

Mechanistic and Theoretical Investigations Utilizing 2 Methyl 113c Propanoic Acid

Advanced Studies on Reaction Mechanisms and Molecular Transformations

The study of reaction mechanisms benefits significantly from isotopic labeling, and 2-methyl(113C)propanoic acid is ideally suited for this purpose. By replacing a standard carbon-12 atom with its heavier, NMR-active ¹³C isotope at the carboxylic acid carbon, researchers can precisely track the fate of this carbon atom through various chemical transformations.

One of the most fundamental reactions of carboxylic acids is Fischer esterification, where the acid reacts with an alcohol in the presence of an acid catalyst to form an ester. masterorganicchemistry.com The generally accepted mechanism involves a nucleophilic attack by the alcohol on the carbonyl carbon of the carboxylic acid, proceeding through a tetrahedral intermediate. libretexts.org Utilizing this compound in a reaction with an alcohol, such as ethanol, would result in the formation of ethyl 2-methyl(113C)propanoate. nist.gov Analysis of the products using techniques like ¹³C-NMR and mass spectrometry would unequivocally confirm that the labeled carbon is retained within the ester's carbonyl group, providing direct evidence for the established addition-elimination mechanism and ruling out alternative pathways. libretexts.org

Beyond esterification, the thermal decomposition (pyrolysis) of isobutyric acid has been a subject of quantum mechanical modeling to understand competing reaction pathways. acs.org Key unimolecular decomposition routes for carboxylic acids include dehydration and decarboxylation. researchgate.net For isobutyric acid, these competing reactions can be investigated computationally to determine their respective activation energies. acs.org Isotopic labeling with this compound would allow for experimental validation of these theoretical predictions by analyzing the distribution of the ¹³C label in the gaseous products, such as carbon dioxide, carbon monoxide, and ketene. researchgate.net

Recent research combining matrix isolation infrared spectroscopy with quantum chemical computations has also explored the tautomerization of isobutyric acid's enol form. rsc.orgnih.gov These studies calculate the energy barriers for various transformations, including chemscene.comnepjol.infoH-shifts and dehydration. nih.gov While these studies were performed on the non-labeled compound, employing this compound would enable experimental tracking of the labeled carbon, further elucidating the complex potential energy surface of these molecular rearrangements. rsc.org

| Reaction Pathway | Reactant Conformer | Activation Barrier (kcal/mol) | Product(s) |

| Dehydration | 2ct (s-cis, s-trans enol) | 47.2 | Methylketene + Water |

| Tautomerization | 2ct (s-cis, s-trans enol) | 51.3 | Isobutyric Acid (3c) |

| Tautomerization | 2tt (s-trans, s-trans enol) | 50.8 | Isobutyric Acid (3t) |

Table 1: Calculated activation barriers for the reactivity of isobutyric acid enol (2), based on quantum chemical computations. The data illustrates the high energy barriers surrounding the enol, indicating limited reactivity under normal conditions. nih.gov

Tracer Applications in Non-Clinical Drug Metabolism Research Methodologies

In non-clinical settings, particularly in drug discovery and development, stable isotope-labeled compounds are indispensable tools for elucidating metabolic pathways. openaccessjournals.com The use of a ¹³C-labeled compound like this compound serves as a tracer to follow the biotransformation of a parent molecule or a structural motif within a larger drug candidate. This methodology is central to understanding a drug's pharmacokinetics—how it is absorbed, distributed, metabolized, and excreted. openaccessjournals.com

The core of this research methodology involves administering the isotopically labeled compound to an in vitro or in vivo biological system. Drug metabolism typically occurs in two phases. openaccessjournals.com Phase I reactions introduce or expose functional groups through oxidation, reduction, or hydrolysis, while Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion. openaccessjournals.com

When a molecule containing the 2-methylpropanoic acid moiety is labeled with ¹³C, its journey through these metabolic processes can be monitored. Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are used to detect and quantify the parent compound and its metabolites. The distinct mass of the ¹³C isotope allows for easy differentiation from endogenous, unlabeled molecules, providing clear and unambiguous tracking. This approach enables researchers to identify the chemical structures of metabolites, determine the rates of formation, and map out the primary metabolic routes without the complications of radioactivity. openaccessjournals.com

Computational Chemistry and Quantum Mechanical Analysis of Related Systems

Computational chemistry provides profound insights into the intrinsic properties of molecules, complementing experimental investigation. While direct computational studies on this compound are specific to its isotopic properties, extensive theoretical analyses have been performed on its parent compound, isobutyric acid, and related derivatives, offering a deep understanding of their electronic structure, reactivity, and other physical properties. acs.org

Density Functional Theory (DFT) is a primary computational method used to investigate the electronic structure and reactivity of molecules like 2-methylpropanoic acid. dokumen.pub Functionals such as B3LYP are frequently employed to model these systems. acs.org Such calculations are crucial for understanding molecular geometries, vibrational frequencies, and the energies of different conformations. rsc.org

For instance, quantum chemical calculations have been used to compare the activation energies and rate constants for the unimolecular decomposition of carboxylic acids, with isobutyric acid serving as a model compound. acs.orgresearchgate.net These studies reveal that the energy barriers for decarboxylation and dehydration are very similar in magnitude for saturated acids. researchgate.net DFT has also been used to study the conformers of isobutyric acid's enol, identifying the most stable structures and the energy barriers for their interconversion. rsc.org The experimental IR spectrum of the enol shows excellent agreement with the spectrum computed using the B3LYP/def2-TZVP method, validating the accuracy of the theoretical approach. rsc.org

In a different context, DFT calculations using the M06-2X functional were employed to accurately predict the vibrational circular dichroism (VCD) spectra of fluorinated derivatives of 2-methylpropanoic acid, which was essential for determining their absolute configuration. uantwerpen.be This highlights the power of DFT in solving complex stereochemical problems by correlating calculated spectral data with experimental measurements. uantwerpen.be

The 2-methylpropanoic acid framework can be incorporated into larger molecular designs to study advanced material properties. Theoretical studies on derivatives are used to explore intramolecular charge transfer (ICT) and nonlinear optical (NLO) properties, which are critical for applications in optoelectronics. nepjol.inforsc.org

A theoretical study on (S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methyl-propanoic acid utilized DFT at the B3LYP/6-311++G(d,p) level to investigate its properties. nepjol.info The analysis focused on the transfer of charge between different parts of the molecule upon electronic excitation. The study performed an electron-hole analysis, calculating a maximum charge transfer length of 2.727 Å for the first excited state, indicating a significant redistribution of electron density. nepjol.info Such charge transfer is a key mechanism for generating a nonlinear optical response. rsc.org

The NLO properties are quantified by parameters such as the dipole moment (μ), polarizability (α), and first hyperpolarizability (β). nepjol.info For the studied derivative of 2-methylpropanoic acid, these values were calculated and found to be higher than those of urea, a standard reference material for NLO properties, suggesting its potential as an NLO material. nepjol.info The magnitude of hyperpolarizability is strongly influenced by the degree of intramolecular charge transfer, a relationship that is frequently explored using computational models to design molecules with enhanced NLO responses. rsc.orgsioc-journal.cn

| Property | Calculated Value | Unit |

| Dipole Moment (μ) | 3.5250 | Debye |

| Mean Polarizability (⟨α⟩) | 12.6980 x 10⁻²⁴ | esu |

| Anisotropy of Polarizability (Δα) | 19.8162 x 10⁻²⁴ | esu |

| First Hyperpolarizability (β) | 0.9017 x 10⁻³⁰ | esu |

| Second Hyperpolarizability (γ) | -0.0412 x 10⁻³⁵ | esu |

Table 2: Computed electronic properties of (S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methyl-propanoic acid at the B3LYP/6-311++G(d,p) level of theory. These values indicate the molecule's significant potential for nonlinear optical applications. nepjol.info

Emerging Research Frontiers and Methodological Advancements for 2 Methyl 113c Propanoic Acid

Integration with Systems Biology and Multi-Omics Approaches in Isotope-Resolved Metabolomics

The use of stable isotope tracers, such as 2-methyl(113C)propanoic acid, is a cornerstone of metabolic flux analysis (MFA), a technique that quantifies the rates of metabolic reactions within a cell. researchgate.net Isotope-resolved metabolomics, which tracks the incorporation of heavy isotopes from tracers into various metabolites, provides a detailed snapshot of metabolic pathway activity. researchgate.netpnas.org The integration of this powerful technique with systems biology and multi-omics approaches represents a significant leap forward in our ability to understand complex biological systems.

Systems biology aims to comprehend the emergent properties of biological systems by studying the interactions between their various components. researchgate.net Multi-omics, an integral part of systems biology, involves the simultaneous analysis of different types of biological molecules, such as the genome (genomics), transcriptome (transcriptomics), proteome (proteomics), and metabolome (metabolomics). nih.govukbiobank.ac.uk By combining the dynamic metabolic information from isotope-resolved metabolomics with the static and dynamic information from other omics layers, researchers can build more comprehensive and predictive models of cellular function. nih.govbiil-gist.net

For instance, by feeding cells this compound and analyzing the resulting ¹³C labeling patterns in downstream metabolites alongside transcriptomic and proteomic data, researchers can correlate changes in metabolic fluxes with alterations in gene and protein expression. pnas.orgnih.gov This integrated approach can reveal how genetic mutations or environmental perturbations impact metabolic networks and can help identify novel regulatory mechanisms. plos.org

Table 1: Key Multi-Omics Data Types and Their Integration with Isotope-Resolved Metabolomics

| Omics Data Type | Information Provided | Integration with Isotope-Resolved Metabolomics |

| Genomics | DNA sequence, genetic variations | Correlating genetic variations with altered metabolic fluxes and pathway usage. |

| Transcriptomics | Gene expression levels (mRNA) | Linking changes in gene expression to observed metabolic pathway activities. |

| Proteomics | Protein abundance and modifications | Identifying the enzymes responsible for specific metabolic conversions and their post-translational regulation. |

| Metabolomics | Global metabolite profiles | Providing a comprehensive view of the metabolic state and identifying all labeled and unlabeled metabolites. frontiersin.org |

This holistic view is crucial for understanding complex diseases like cancer, where metabolic reprogramming is a key hallmark. nih.gov The integration of multi-omics data with isotope tracing allows for the construction of detailed network models that can predict disease progression and identify potential therapeutic targets. ukbiobank.ac.uknih.gov

Innovations in Isotopic Tracing Methodologies for Enhanced Sensitivity and Specificity

Recent advancements in analytical technologies, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, have significantly enhanced the sensitivity and specificity of isotopic tracing studies. biorxiv.orgfrontiersin.org High-resolution mass spectrometry, for example, allows for the precise measurement of mass isotopomer distributions (MIDs), which are the relative abundances of molecules with different numbers of heavy isotopes. researchgate.netbiorxiv.org

Innovations in this area include:

Advanced Analytical Platforms: The development of more sensitive MS instruments and improved chromatographic separation techniques enables the detection and quantification of low-abundance metabolites and their isotopologues. frontiersin.org

Computational Tools for Data Analysis: Sophisticated software packages are now available to automate the analysis of complex labeling patterns, perform metabolic flux analysis, and visualize the results. biorxiv.org These tools can handle large datasets generated from multi-omics experiments and correct for natural isotope abundances. nih.gov

Novel Tracer Strategies: Researchers are exploring the use of multiple isotopic tracers simultaneously to probe different pathways in parallel. frontiersin.org This approach, combined with advanced modeling, provides a more comprehensive picture of metabolic network operation.

These methodological improvements are crucial for accurately tracking the metabolic fate of compounds like 2-methyl(¹¹³C)propanoic acid. For example, in studies of branched-chain amino acid (BCAA) metabolism, high sensitivity is required to detect the incorporation of the ¹³C label from isobutyric acid into downstream metabolites, which may be present at low concentrations. pnas.org

Table 2: Comparison of Analytical Techniques for Isotope-Resolved Metabolomics

| Analytical Technique | Advantages | Disadvantages |

| Gas Chromatography-Mass Spectrometry (GC-MS) | High sensitivity, excellent separation of volatile compounds, robust and well-established methods. researchgate.net | Requires chemical derivatization for non-volatile metabolites, which can introduce artifacts. nih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Applicable to a wide range of metabolites without derivatization, high resolution and mass accuracy. researchgate.net | Matrix effects can suppress ion signals, potentially affecting quantification. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, non-destructive, can analyze intact cells and tissues. bohrium.com | Lower sensitivity compared to MS, requiring larger sample amounts. |

The continued development of these technologies will undoubtedly lead to new discoveries in metabolic research and further expand the applications of isotope tracing.

Prospective Applications in Novel Biochemical and Chemical Reaction Discovery

The use of isotopically labeled compounds like 2-methyl(¹¹³C)propanoic acid is not limited to studying known metabolic pathways. It also holds immense potential for the discovery of novel biochemical and chemical reactions. By tracing the journey of the ¹³C label through the metabolic network, researchers can identify previously unknown metabolites and enzymatic transformations. pnas.org

When cells are fed a ¹³C-labeled substrate, the appearance of the label in unexpected molecules can signal the existence of a novel pathway. pnas.org For example, a study using ¹³C-labeled glucose and amino acids in Chinese Hamster Ovary (CHO) cell cultures identified previously unreported metabolic by-products. pnas.org This approach can be particularly valuable in exploring the metabolism of microorganisms, which are a rich source of novel enzymes and bioactive compounds. sci-hub.box

Furthermore, the principles of isotopic labeling can be applied in synthetic chemistry to elucidate reaction mechanisms. By introducing a ¹³C label at a specific position in a reactant molecule, chemists can track its position in the final product, providing crucial information about bond formations and cleavages during the reaction. This can aid in the development of new catalysts and more efficient synthetic routes. researchgate.net

The future of this field lies in combining sophisticated analytical techniques with creative experimental designs to uncover the hidden complexities of the chemical and biological world. The insights gained from these studies could lead to the development of new drugs, biofuels, and other valuable chemicals.

Q & A

Q. What are the key thermodynamic properties of 2-methylpropanoic acid critical for experimental design?

The thermodynamic properties of 2-methylpropanoic acid include a boiling point of 427 ± 2 K, enthalpy of vaporization (ΔvapH°) ranging from 50.5 to 56.3 kJ/mol depending on temperature, and a critical temperature (Tc) of 605 K . These values are essential for designing distillation, purification, or vapor-phase experiments. Researchers should consult the NIST Chemistry WebBook for validated data and cross-reference multiple studies to account for variations (e.g., ΔvapH° discrepancies due to measurement methods) .

Q. How is 2-methylpropanoic acid synthesized, and what intermediates are involved?

Common synthesis routes involve alkylation of propanoic acid derivatives or carboxylation of branched alkanes. For example, 2-(4-ethylphenyl)propanoic acid (a structural analog) is synthesized via Friedel-Crafts acylation or Grignard reactions, using intermediates like 4-ethylbenzaldehyde . Purification often employs recrystallization or chromatography, with impurities such as (2RS)-2-(4-ethylphenyl)propanoic acid monitored using HPLC .

Advanced Research Questions

Q. What strategies resolve contradictions in thermodynamic data for 2-methylpropanoic acid across studies?

Discrepancies in ΔvapH° (e.g., 53.4 ± 3.0 kJ/mol vs. 55.5 ± 0.3 kJ/mol) arise from measurement techniques (e.g., calorimetry vs. gas saturation) . To resolve inconsistencies:

- Validate data using standardized methods (e.g., IUPAC protocols).

- Cross-reference with high-precision sources like NIST.

- Perform independent experiments under controlled conditions (e.g., isothermal vapor pressure measurements) .

Q. How can 2-methyl(1-13C)propanoic acid be used in isotopic labeling studies to track metabolic pathways?

Incorporate the 13C isotope into the carboxylic acid group via carboxylation reactions using 13CO₂ . Administer the labeled compound in biological systems (e.g., microbial cultures), and analyze metabolites using SPME/GC-MS to trace isotopic incorporation. Optimize extraction protocols to minimize matrix interference in complex samples like biofluids .

Q. What safety protocols are recommended for handling 2-methylpropanoic acid given limited toxicity data?

While specific toxicity data are unavailable, adopt hazard controls for similar carboxylic acids:

Q. Which chromatographic techniques optimize quantification of 2-methylpropanoic acid in food matrices?

Headspace SPME/GC-MS is effective for volatile analysis in cheese or dairy products, achieving detection limits <1 ppm . For non-volatile matrices, derivatize the acid to its methyl ester using BF₃-methanol, followed by GC-FID quantification. Validate methods against reference standards (e.g., NIST-certified materials) .

Methodological Considerations

- Data Validation : Cross-check thermodynamic properties against NIST and ECHA databases to ensure reproducibility .

- Isotopic Purity : Verify 13C enrichment (>99%) via NMR or high-resolution mass spectrometry to avoid isotopic dilution effects .

- Safety Compliance : Align handling practices with GHS guidelines and OSHA regulations, even if specific hazard classifications are absent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.